molecular formula C8H12N4O3 B131911 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-01-7

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B131911
M. Wt: 212.21 g/mol
InChI Key: BMLPAJIEDKJHSB-UHFFFAOYSA-N
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Description

The compound "1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential as pharmaceutical agents. The specific compound is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and structural analysis have been discussed.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 1H-pyrazole-1-carboxamidines as potential inhibitors of nitric oxide synthase involved competitive inhibition of isoforms . Another related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was prepared from the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . These methods provide insight into the possible synthetic routes that could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, IR spectroscopy, Mass spectrometry, and X-ray diffraction. For example, the crystal structure of a related compound was determined by single crystal X-ray diffraction, revealing supramolecular tetramer synthons formed through hydrogen bonds . Another study on a different pyrazole derivative confirmed the structure by X-ray diffraction and characterized it by NMR and IR spectroscopy . These analytical techniques are crucial for understanding the molecular structure of "1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide".

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which can introduce different functional groups into the molecule. For instance, the reaction of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid led to the introduction of a nitro group at position 5 in the pyrazole ring . This reaction is particularly relevant as it suggests a method for introducing the nitro group into the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For example, a study on a novel pyrazole derivative discussed its thermal stability and nonlinear optical properties, which were investigated through thermal analysis and DFT calculations . Another study reported the thermal stability of a pyrazole derivative up to 190°C . These properties are important for the practical application and handling of "1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide".

Scientific Research Applications

Synthesis Methods and Derivatives

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has been utilized in the synthesis of various pyrazolo[4,3-d]pyrimidin-7-ones, with microwave irradiation offering a time-efficient method for generating these compounds in high yields (Khan et al., 2005).

Structural and Chemical Properties

  • The compound demonstrates interesting hydrogen-bonding capabilities, as studied in the context of various crystal structures. This aspect is crucial in understanding its interactions and potential applications in material science and pharmaceuticals (Portilla et al., 2007).

Biological Activity

  • Various derivatives of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their biological activity, such as anti-TMV (tobacco mosaic virus) properties. This highlights its potential as a base compound for developing antiviral agents (Zhang et al., 2012).

Application in Synthesis Reactions

  • The compound is also used as an intermediate in various synthesis reactions, demonstrating its versatility in organic chemistry and drug development processes (Yıldırım et al., 2005).

Research Chemical Analysis

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has been identified in the context of research chemical analysis, contributing to the understanding of novel psychoactive substances (McLaughlin et al., 2016).

Nematocidal and Fungicidal Applications

  • Its derivatives have shown promise in nematocidal and fungicidal applications, expanding its scope in agrochemical research (Zhao et al., 2017).

Safety And Hazards

The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-6(12(14)15)7(8(9)13)11(2)10-5/h3-4H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLPAJIEDKJHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373027
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

CAS RN

139756-01-7
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Record name 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide
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Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Record name 1H-Pyrazole-5-carboxamide, 1-methyl-4-nitro-3-propyl
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Record name 1-METHYL-4-NITRO-3-PROPYLPYRAZOLE-5-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Dale, PJ Dunn, C Golightly… - … Process Research & …, 2000 - ACS Publications
… 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (3). The carboxylic acid (2) (1 kg, 4.69mol) was slurried in toluene (5 L) and a catalytic quantity of dimethylformamide (37 mL) was …
Number of citations: 216 pubs.acs.org
AD Hudwekar, P Kotwal, MI Dar… - Chemistry & …, 2023 - Wiley Online Library
… of thionyl chloride (SOCl2) (5 ml) at 70 oC followed by treatment with ammonia solution (4 ml) at 5 oC, led to formation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5 carboxamide (yield 90…
Number of citations: 2 onlinelibrary.wiley.com
S Kar, H Sanderson, K Roy, E Benfenati… - Chemical …, 2021 - ACS Publications
The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), …
Number of citations: 140 pubs.acs.org
MA Hussein, YO Mosaad, N Gobba - Med Chem (Los Angeles), 2018 - researchgate.net
Objective: Sildenafil is a selective inhibitor of phosphodiesterase 5 (PDE5) and is the first agent with this mode of action for the treatment of male erectile dysfunction. There has recently …
Number of citations: 1 www.researchgate.net
MA Gouda, WS Hamama - Synthetic Communications, 2017 - Taylor & Francis
… [ Citation 43 , Citation 44 ] have prepared sildenafil through condensation of 2-fluorobenzoyl chloride 110 with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide 10 in the presence …
Number of citations: 10 www.tandfonline.com

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